molecular formula C5H14NO2Si B14652660 3-Aminopropyldimethoxysilane

3-Aminopropyldimethoxysilane

Cat. No.: B14652660
M. Wt: 148.26 g/mol
InChI Key: KDXNQVWPBVZBRG-UHFFFAOYSA-N
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Description

3-Aminopropyldimethoxysilane is an organosilicon compound that features an amino group attached to a propyl chain, which is further connected to a silicon atom bonded to two methoxy groups. This compound is widely used in various fields due to its ability to act as a coupling agent, enhancing the adhesion between organic and inorganic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Aminopropyldimethoxysilane can be synthesized through several methods. One common approach involves the reaction of 3-chloropropyltrimethoxysilane with ammonia or an amine under controlled conditions. The reaction typically occurs in an organic solvent such as toluene or ethanol, and the temperature is maintained between 50-100°C to ensure optimal yield.

Industrial Production Methods

In industrial settings, the production of this compound often involves the hydrolysis and condensation of alkoxysilanes. This process is carried out in large reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-Aminopropyldimethoxysilane undergoes various chemical reactions, including:

    Hydrolysis: The methoxy groups can be hydrolyzed to form silanol groups.

    Condensation: The silanol groups can further condense to form siloxane bonds.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically performed in the presence of water and a catalyst such as hydrochloric acid or acetic acid.

    Condensation: Often catalyzed by acids or bases, with the reaction occurring at room temperature or slightly elevated temperatures.

    Substitution: Common reagents include alkyl halides and acyl chlorides, with reactions carried out in organic solvents like dichloromethane or tetrahydrofuran.

Major Products Formed

    Hydrolysis: Produces silanols and methanol.

    Condensation: Forms siloxane polymers.

    Substitution: Yields various substituted amines and silanes.

Scientific Research Applications

3-Aminopropyldimethoxysilane has a wide range of applications in scientific research:

    Chemistry: Used as a silanization agent to modify surfaces, enhancing the adhesion of coatings and improving the stability of materials.

    Biology: Employed in the functionalization of nanoparticles for drug delivery systems and biosensors.

    Medicine: Utilized in the development of biocompatible materials for implants and medical devices.

    Industry: Applied in the production of adhesives, sealants, and coatings to improve their mechanical properties and durability.

Mechanism of Action

The primary mechanism by which 3-Aminopropyldimethoxysilane exerts its effects is through the formation of covalent bonds with various substrates. The amino group can react with functional groups on organic molecules, while the silicon atom can form bonds with inorganic surfaces. This dual reactivity allows it to act as a bridge between different materials, enhancing their compatibility and performance.

Comparison with Similar Compounds

Similar Compounds

    3-Aminopropyltriethoxysilane: Similar structure but with three ethoxy groups instead of two methoxy groups.

    3-Aminopropyl(diethoxy)methylsilane: Contains two ethoxy groups and one methyl group attached to the silicon atom.

    3-Aminopropyldimethylethoxysilane: Features two methyl groups and one ethoxy group attached to the silicon atom.

Uniqueness

3-Aminopropyldimethoxysilane is unique due to its specific combination of functional groups, which provides a balance between reactivity and stability. The presence of two methoxy groups allows for efficient hydrolysis and condensation reactions, while the amino group offers versatility in forming covalent bonds with a wide range of substrates. This makes it particularly valuable in applications requiring strong adhesion and compatibility between organic and inorganic materials.

Properties

Molecular Formula

C5H14NO2Si

Molecular Weight

148.26 g/mol

InChI

InChI=1S/C5H14NO2Si/c1-7-9(8-2)5-3-4-6/h3-6H2,1-2H3

InChI Key

KDXNQVWPBVZBRG-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CCCN)OC

Origin of Product

United States

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